molecular formula C17H12BrFN2O2S B2461716 4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 391223-34-0

4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2461716
CAS No.: 391223-34-0
M. Wt: 407.26
InChI Key: YOFIOJVNUNFAAD-UHFFFAOYSA-N
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Description

4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a thiazole ring, making it a valuable molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-fluorobenzoyl chloride with 2-methoxyaniline to form an intermediate product. This intermediate is then reacted with 2-aminothiazole under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it may block the binding of androgens to their receptors, preventing nuclear translocation and co-activator recruitment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiazole ring and the specific substitution pattern in 4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide makes it unique. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O2S/c1-23-15-5-3-2-4-12(15)14-9-24-17(20-14)21-16(22)11-7-6-10(18)8-13(11)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFIOJVNUNFAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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